Ropidoxuridine

概要

説明

Synthesis Analysis

Ropidoxuridine is a thymidine kinase inhibitor and a DNA synthesis inhibitor . It was initially developed by Yale University .Molecular Structure Analysis

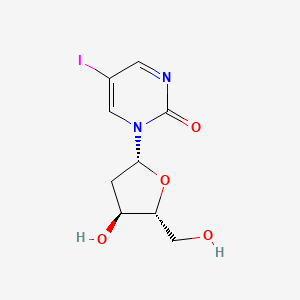

Ropidoxuridine has a molecular formula of C9H11IN2O4 . Its average weight is 338.101 and its monoisotopic mass is 337.97635 . It belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleosides .Chemical Reactions Analysis

Ropidoxuridine is metabolized to IUdR principally by hepatic aldehyde oxidase . It is used in combination with radiation therapy (RT) to treat brain tumors (glioblastoma), a deadly malignancy of the brain with no known cure .Physical And Chemical Properties Analysis

Ropidoxuridine has a chemical formula of C9H11IN2O4 . Its average mass is 338.101 and its monoisotopic mass is 337.97635 .科学的研究の応用

Treatment of Glioblastoma

Shuttle Pharmaceuticals has submitted an IND application for a Phase II clinical trial of Ropidoxuridine for patients with glioblastoma. This trial aims to investigate the safety and efficacy of Ropidoxuridine as a radiation sensitizer in combination with radiation therapy. The goal is to increase cancer cure rates, prolong survival, and improve the quality of life for patients with this deadly brain tumor .

Radiation Therapy Enhancement

Ropidoxuridine may enhance the effectiveness of radiation therapy by increasing the sensitivity of cancer cells to radiation. This could potentially improve the outcomes of radiation therapy, making it a more powerful treatment option for various cancers .

Synergy with Chemotherapy

The compound could work synergistically with chemotherapy drugs like capecitabine. By making tumor cells more sensitive to radiation therapy, Ropidoxuridine may also enhance the efficacy of chemotherapy, which operates by killing or inhibiting the proliferation and spread of tumor cells .

Pharmacokinetics and Metabolism

Ropidoxuridine has shown favorable pharmacokinetics compared to IUdR. It is readily absorbed following oral administration and is metabolized to IUdR mainly by hepatic aldehyde oxidase. This pharmacological profile supports its potential use in clinical settings where radiosensitization is desired .

Regulatory Progress and Clinical Development

The IND submission for Ropidoxuridine represents a significant milestone in its clinical development. The FDA’s Safe to Proceed letter indicates that the agency has reviewed the preclinical data and trial protocols, and has deemed them sufficient to move forward with human trials. This step is crucial for the advancement of Ropidoxuridine as a new therapeutic option for cancer treatment .

Safety and Hazards

Ropidoxuridine is under investigation and has been used in clinical trials . In a phase I trial, dose-limiting toxicity was encountered at 1,800 mg every day, and the recommended phase II dose is 1,200 mg every day . The clinical use of IUdR is limited by administration issues and moreover, by dose-limiting bone marrow and gastrointestinal toxicities .

将来の方向性

Ropidoxuridine is currently under investigation for use in treating patients with advanced gastrointestinal cancer . Shuttle Pharmaceuticals has submitted an Investigational New Drug (IND) application with the U.S. Food and Drug Administration (FDA) to support the next phase of development of Ropidoxuridine . The FDA is expected to provide Shuttle Pharma with its decision to proceed with the Phase II trial within approximately 30 days .

作用機序

Target of Action

Ropidoxuridine is a novel, orally available, thymidine analogue and prodrug for Iododeoxyuridine (IUdR) . The primary target of Ropidoxuridine is the thymidine salvage pathway . This pathway is crucial for DNA synthesis and repair, and its disruption can lead to cell death, making it a valuable target for cancer therapies .

Mode of Action

The mechanism of IUdR-mediated radiosensitization involves the cellular uptake and metabolism of IUdR through the thymidine salvage pathway . IUdR undergoes initial intracellular phosphorylation to the monophosphate derivative by the rate-limiting enzyme, thymidine kinase, followed by sequential phosphorylation to the triphosphate . This process interferes with the normal functioning of the thymidine salvage pathway, disrupting DNA synthesis and repair .

Biochemical Pathways

The biochemical pathway primarily affected by Ropidoxuridine is the thymidine salvage pathway . By disrupting this pathway, Ropidoxuridine can inhibit DNA synthesis and repair, leading to cell death . This makes Ropidoxuridine a potent radiosensitizer, enhancing the effectiveness of radiation therapy in cancer treatment .

Pharmacokinetics

Ropidoxuridine is administered orally once every day for 28 days, beginning 7 days before the initiation of radiation therapy . It is predictably and readily absorbed following oral administration, and is metabolized to IUdR principally by hepatic aldehyde oxidase . Pharmacokinetic analyses have demonstrated achievable and sustainable levels of plasma IUdR ≥1 μmol/L, levels previously shown to mediate radiosensitization .

Result of Action

The result of Ropidoxuridine’s action is the disruption of DNA synthesis and repair, leading to cell death . This enhances the effectiveness of radiation therapy in cancer treatment . In clinical trials, Ropidoxuridine has demonstrated a survival advantage in Phase II studies in anaplastic astrocytoma, a type of brain tumor .

Action Environment

The action of Ropidoxuridine can be influenced by various environmental factors, including the presence of other systemic agents used in clinical practice to enhance the effect of radiation therapy

特性

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O4/c10-5-2-11-9(15)12(3-5)8-1-6(14)7(4-13)16-8/h2-3,6-8,13-14H,1,4H2/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJXHOVKJAXCGJ-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C=NC2=O)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C=NC2=O)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239353 | |

| Record name | Ropidoxuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ropidoxuridine | |

CAS RN |

93265-81-7 | |

| Record name | IPdR | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93265-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ropidoxuridine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093265817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ropidoxuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ropidoxuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROPIDOXURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HX21A3SQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Ropidoxuridine work to enhance the effects of radiotherapy?

A1: Ropidoxuridine itself is inactive but is converted into IUdR in the liver by the enzyme aldehyde oxidase. [] IUdR then gets incorporated into the DNA of rapidly dividing cells, like cancer cells. When these cells undergo radiation therapy, the presence of IUdR in their DNA makes them more susceptible to DNA damage and cell death. This enhanced sensitivity to radiation is what makes Ropidoxuridine a potential radiosensitizer. [, , ]

Q2: What is the evidence of synergy between Ropidoxuridine and other anti-cancer agents?

A2: Research has shown a synergistic effect between Ropidoxuridine and Alisertib, an Aurora A kinase inhibitor, in triple-negative breast cancer cells. [] This combination demonstrated significantly enhanced anti-proliferative activity compared to either drug alone, both in vitro and in an orthotopic tumor model. The mechanism behind this synergy involves Ropidoxuridine (and IUdR) enhancing the G2/M cell cycle arrest caused by Alisertib, thereby increasing the effectiveness of Alisertib at lower doses. []

Q3: What are the advantages of Ropidoxuridine over IUdR in a clinical setting?

A3: While both Ropidoxuridine and IUdR act as radiosensitizers, Ropidoxuridine offers several advantages. Firstly, Ropidoxuridine is orally bioavailable, making it more convenient for patients compared to IUdR, which requires continuous intravenous infusion. [, ] Secondly, studies suggest that Ropidoxuridine has a lower toxicity profile and a more favorable therapeutic index compared to IUdR. [, ] These factors make Ropidoxuridine a promising candidate for further clinical development as a radiosensitizer in cancer treatment.

Q4: What are the current limitations and areas for further research on Ropidoxuridine?

A4: While Ropidoxuridine shows promise, further research is needed. Clinical trials are ongoing to evaluate its efficacy and safety profile in various cancer types. [] Additionally, research exploring its synergy with other anti-cancer agents, like Tipiracil, is underway. [] Understanding the long-term effects, potential resistance mechanisms, and identifying biomarkers for predicting treatment response will be crucial for its successful clinical implementation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

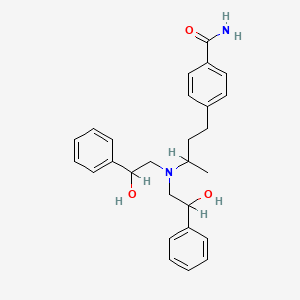

![2-[hydroxy(methyl)amino]-N-[4-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phenyl]propanamide](/img/structure/B1679460.png)

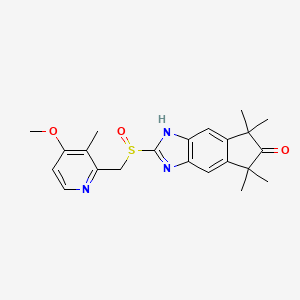

![Sodium;3-[(3R,4S,5S,7R)-7-[(3S,5S)-5-ethyl-5-[(5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-6-methyl-2,4-dinitrophenolate](/img/structure/B1679461.png)

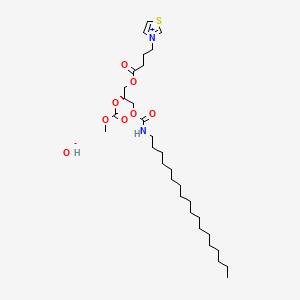

![6-(2-Chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1679466.png)

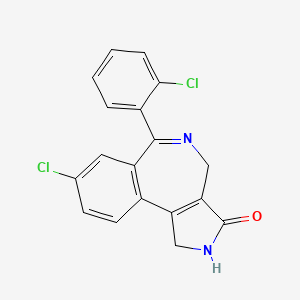

![(2E,4E)-5-(3-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]nona-2,4-dienamide](/img/structure/B1679469.png)